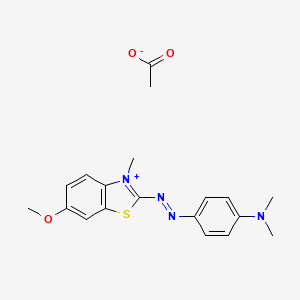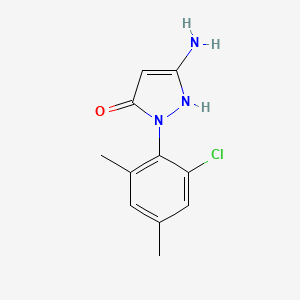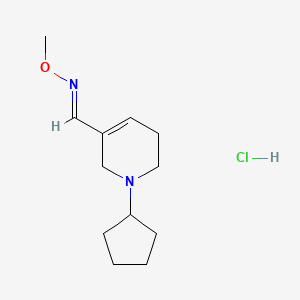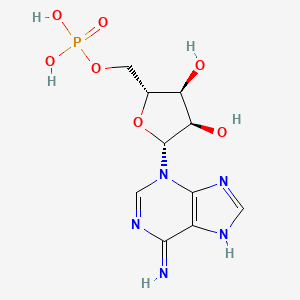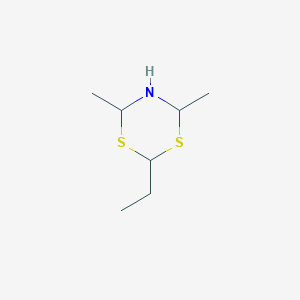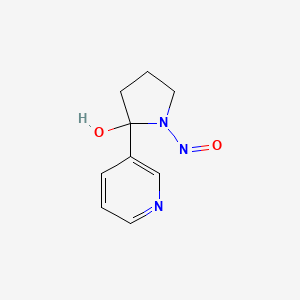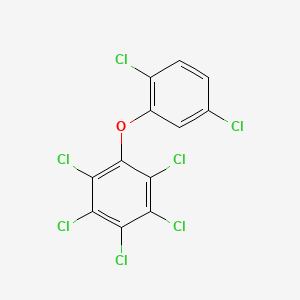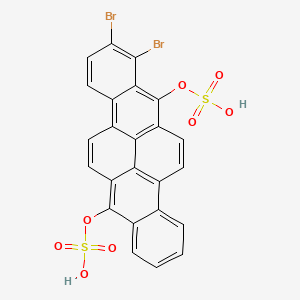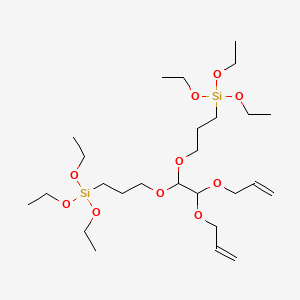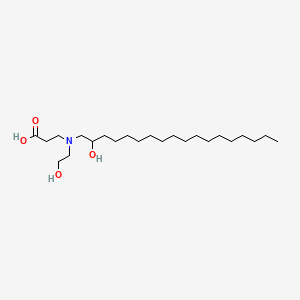
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyéthyl)-N-(2-hydroxyoctadécyl)-β-alanine est un composé synthétique qui appartient à la classe des dérivés de la β-alanine. Ces composés sont connus pour leurs applications diverses dans divers domaines, notamment la chimie, la biologie, la médecine et l’industrie. La structure unique de ce composé, qui présente à la fois des groupes hydroxyéthyl et hydroxyoctadécyl, lui confère des propriétés chimiques et physiques spécifiques qui le rendent précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(2-Hydroxyéthyl)-N-(2-hydroxyoctadécyl)-β-alanine implique généralement la réaction de la β-alanine avec des précurseurs 2-hydroxyéthyl et 2-hydroxyoctadécyl. Les conditions réactionnelles peuvent inclure :
Solvant : Solvants courants tels que l’éthanol ou le méthanol.
Catalyseur : Catalyseurs acides ou basiques pour faciliter la réaction.
Température : Températures contrôlées allant de la température ambiante aux températures élevées, selon la réactivité des précurseurs.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-Hydroxyéthyl)-N-(2-hydroxyoctadécyl)-β-alanine peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxy peuvent être oxydés pour former des composés carbonylés.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonylés formés lors de l’oxydation.
Substitution : Les groupes hydroxy peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des aldéhydes ou des cétones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
N-(2-Hydroxyéthyl)-N-(2-hydroxyoctadécyl)-β-alanine a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les processus cellulaires et les interactions.
Médecine : Enquêté pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la formulation de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme par lequel N-(2-Hydroxyéthyl)-N-(2-hydroxyoctadécyl)-β-alanine exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Inhibition enzymatique : Le composé peut inhiber certaines enzymes, affectant les voies métaboliques.
Liaison aux récepteurs : Il peut se lier à des récepteurs spécifiques, modulant la signalisation cellulaire.
Interaction membranaire : La nature amphiphile du composé lui permet d’interagir avec les membranes cellulaires, influençant la dynamique et la fonction membranaires.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-Hydroxyéthyl)-β-alanine : Manque le groupe hydroxyoctadécyl, ce qui entraîne des propriétés physiques et chimiques différentes.
N-(2-Hydroxyoctadécyl)-β-alanine : Manque le groupe hydroxyéthyl, ce qui affecte sa solubilité et sa réactivité.
Unicité
N-(2-Hydroxyéthyl)-N-(2-hydroxyoctadécyl)-β-alanine est unique en raison de la présence à la fois de groupes hydroxyéthyl et hydroxyoctadécyl. Cette double fonctionnalité confère des propriétés spécifiques qui le rendent précieux pour diverses applications, le distinguant d’autres composés similaires.
Propriétés
Numéro CAS |
70521-73-2 |
|---|---|
Formule moléculaire |
C23H47NO4 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
3-[2-hydroxyethyl(2-hydroxyoctadecyl)amino]propanoic acid |
InChI |
InChI=1S/C23H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(26)21-24(19-20-25)18-17-23(27)28/h22,25-26H,2-21H2,1H3,(H,27,28) |
Clé InChI |
FQTHQAYXTJLXFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


